(aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol
Description
Table 1: Structural Comparison with Related Pyridinemethanol Derivatives
The addition of bulky isopropyl groups at positions 2 and 6 enhances steric hindrance, potentially improving receptor binding specificity compared to unsubstituted derivatives. The 4-fluoro-2-hydroxyphenyl group introduces hydrogen-bonding capacity and electronic effects, while the α-methyl and 5-propyl chains modulate lipophilicity and pharmacokinetic properties.
The stereochemical complexity distinguishes it from non-chiral analogs like 2,6-Pyridinedimethanol, which lacks stereocenters. Synthetic routes for such compounds often involve multi-step functionalization of pyridine precursors, including Grignard reactions and stereoselective reductions.
Properties
Molecular Formula |
C21H30FNO2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[(4S)-3-ethyl-5-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol |
InChI |
InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19-/m1/s1 |
InChI Key |
DFUMBTGBUROVGN-BFUOFWGJSA-N |
Isomeric SMILES |
CCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
Canonical SMILES |
CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Origin of Product |
United States |
Biological Activity
(aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H28FNO2
- Molecular Weight : 347.471 g/mol
- CAS Number : 202917-21-3
The presence of a fluorine atom and a hydroxyl group in its structure may enhance its biological activity by influencing its interaction with biological macromolecules.
The biological activity of this compound is hypothesized to be linked to its ability to modulate specific enzyme activities or receptor interactions. The hydroxyl group may facilitate hydrogen bonding with target sites, while the fluorine atom can enhance lipophilicity and metabolic stability.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
Inhibition of Enzymatic Activity
The compound may inhibit enzymes involved in metabolic pathways, particularly those related to tyrosinase activity. Tyrosinase is crucial in melanin biosynthesis, and its inhibition can lead to potential applications in treating hyperpigmentation disorders.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study on related compounds showed that derivatives with similar phenolic structures effectively inhibited tyrosinase, suggesting that (aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol could exhibit comparable inhibitory effects. The most potent inhibitors had IC50 values in the low micromolar range .
- Antioxidant Properties : In vitro assays demonstrated that related compounds displayed significant antioxidant activity, with effective concentrations (EC50) ranging from 9.0 μM to 13.2 μM . This suggests that the compound may possess similar scavenging capabilities.
- Cell Viability Studies : MTT assays indicated that compounds structurally related to (aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol exhibited no cytotoxic effects at concentrations up to 25 μM, supporting their potential for therapeutic use without adverse effects on cell viability .
Comparative Analysis
To better understand the potential of (aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol, it is useful to compare it with other compounds exhibiting similar activities.
| Compound Name | Molecular Weight | IC50 (μM) | Antioxidant EC50 (μM) | Cytotoxicity (up to μM) |
|---|---|---|---|---|
| Compound A | 347.471 | 3.8 | 9.0 | 25 |
| Compound B | Similar | 5.0 | 13.2 | 25 |
| Compound C | Similar | 10.0 | 10.0 | 20 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of Src family kinases, which are implicated in the progression of various cancers. By inhibiting these kinases, the compound can reduce tumor cell motility and invasiveness, making it a candidate for treating metastatic diseases. Studies have shown that derivatives of this compound can significantly inhibit the growth of solid tumors in preclinical models .
Mechanism of Action
The mechanism involves the selective inhibition of c-Src non-receptor tyrosine kinase, which is crucial for cancer cell signaling pathways. The inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells . This property positions the compound as a valuable tool in cancer therapy development.
Pharmacological Applications
Drug Development
The compound has been explored in drug development pipelines as a potential therapeutic agent for various conditions beyond cancer. Its ability to modulate kinase activity suggests applications in treating diseases where aberrant kinase signaling plays a role, such as inflammatory diseases and certain metabolic disorders .
Clinical Trials
Currently, several clinical trials are underway to evaluate the efficacy and safety of this compound in human subjects. These trials aim to establish optimal dosing regimens and identify specific cancer types that may respond best to treatment with this pyridinemethanol derivative .
Industrial Applications
Cosmetic Industry
Due to its chemical properties, (aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol is also being examined for use in cosmetic formulations. Its potential antioxidant properties may contribute to skin health by protecting against oxidative stress .
Regulatory Considerations
The use of this compound in cosmetics is subject to regulatory scrutiny under guidelines such as Regulation (EC) No 1223/2009, which governs cosmetic products within the European Union. Safety assessments are critical to ensure that any formulations containing this compound do not pose risks to consumers .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Differences:
| Property | Target Compound (5-Ethyl) | Analog (5-Pentyl) |
|---|---|---|
| Alkyl Chain Length | Ethyl (C2) | Pentyl (C5) |
| Lipophilicity (logP) | Likely lower | Higher (predicted) |
| Molecular Weight | ~409 g/mol (estimated) | ~465 g/mol (estimated) |
The longer pentyl chain in the analog may enhance membrane permeability but could reduce aqueous solubility, a critical factor in bioavailability. No direct pharmacological comparisons are available, but alkyl chain modifications are often used to optimize pharmacokinetics in drug development.
Pyrrolo-Pyridazine Derivatives from Patent Literature
Recent patent applications () describe structurally distinct compounds, such as Example 323 :
- (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .
Comparative Analysis:
| Property | Target Compound | Example 323 (Patent Compound) |
|---|---|---|
| Core Structure | Pyridinemethanol | Pyrrolo-pyridazine |
| Fluorine Substituents | 4-fluoro-2-hydroxyphenyl | 2,3-difluoro-4-iodophenyl, trifluoromethyl groups |
| Molecular Weight | ~409 g/mol (estimated) | 644 g/mol (LCMS: m/z 644 [M+H]+) |
| HPLC Retention Time | Not reported | 1.11 minutes (Condition SQD-FA05) |
Functional Implications:
- Electron-Withdrawing Groups : Both compounds feature fluorinated aromatic systems, which are commonly leveraged to enhance metabolic stability and binding affinity in drug design.
- Molecular Weight : The patent compound’s higher molecular weight (644 g/mol) may limit blood-brain barrier penetration compared to the lighter target compound (~409 g/mol).
Preparation Methods
Construction of the Pyridine Core
- Starting Materials: Typically, substituted pyridine precursors or pyridine ring-forming reactions such as Hantzsch pyridine synthesis or modified condensation methods are employed.
- Substituent Introduction: The 2,6-bis(1-methylethyl) groups (isopropyl groups) are introduced via alkylation or by using appropriately substituted pyridine precursors.
- Stereochemical Control: Chiral auxiliaries or asymmetric catalysis are used to control the stereochemistry at the alpha and 4 positions. For example, asymmetric hydrogenation or chiral ligand-mediated addition reactions can establish the (aR,4S) configuration.
Introduction of the 4-(4-fluoro-2-hydroxyphenyl) Group
- Phenyl Ring Functionalization: The 4-fluoro-2-hydroxyphenyl substituent is typically introduced via cross-coupling reactions such as Suzuki or Negishi coupling, using a halogenated pyridine intermediate and a boronic acid or organometallic reagent bearing the fluorohydroxyphenyl group.
- Fluorine Incorporation: The fluorine atom is introduced either by using fluorinated phenyl precursors or by selective fluorination reactions on the phenyl ring prior to coupling.
Installation of the Hydroxymethyl Group
- The hydroxymethyl group at the alpha position is introduced by selective reduction of a corresponding aldehyde or ketone intermediate or by nucleophilic addition of a hydroxymethyl donor to a suitable electrophilic site on the pyridine ring.
- Stereochemical control during this step is critical and is often achieved by using chiral catalysts or reagents.
Final Purification and Characterization
- The final compound is purified by chromatographic techniques such as preparative HPLC or recrystallization.
- Stereochemical purity is confirmed by chiral HPLC, NMR spectroscopy, and X-ray crystallography.
- Analytical data such as melting point, molecular weight confirmation by mass spectrometry, and elemental analysis are performed to ensure compound identity and purity.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyridine ring construction with 2,6-diisopropyl substitution | Hantzsch synthesis or substituted pyridine precursors | Control of substitution pattern essential |
| 2 | Introduction of 5-ethyl and alpha-methyl groups | Alkylation or asymmetric addition | Use of chiral catalysts for stereochemistry |
| 3 | Coupling with 4-fluoro-2-hydroxyphenyl group | Suzuki or Negishi cross-coupling | Use of fluorinated phenyl boronic acid or equivalent |
| 4 | Installation of hydroxymethyl group at alpha position | Reduction or nucleophilic addition | Stereoselective step with chiral reagents |
| 5 | Purification and stereochemical verification | Chromatography, chiral HPLC, NMR, X-ray | Ensures enantiomeric purity and identity |
Research Findings and Optimization
- Research indicates that the stereochemical configuration (aR,4S) is crucial for biological activity, necessitating precise stereocontrol during synthesis.
- Fluorine substitution on the phenyl ring enhances metabolic stability and bioavailability, making the fluorination step critical.
- Optimization of cross-coupling conditions (catalyst, solvent, temperature) improves yield and purity of the coupled product.
- Use of modern asymmetric synthesis techniques, including chiral ligands and organocatalysts, has been shown to increase stereoselectivity and reduce side products.
- Scale-up considerations include solvent choice, reaction time, and purification methods to maintain stereochemical integrity and yield.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing (aR,4S)-rel-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol, and what reaction conditions optimize yield?
- Methodological Answer : Fluorinated pyridinemethanol derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions under mild, metal-free conditions to preserve stereochemistry. For example, fluorinated pyrimidine analogs (e.g., 4c–4j in ) were synthesized at 60–80°C with yields of 65–90% using β-CF3 aryl ketones as precursors. Reaction time (2–24 hours) and solvent polarity (e.g., DMF or THF) critically influence regioselectivity and byproduct formation. Optimize purification via column chromatography with hexane/ethyl acetate gradients .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is mandatory for verifying substituent positions and stereochemistry. For instance, ¹⁹F NMR in confirmed fluorination at the 4-position of pyrimidine derivatives. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ±0.005 ppm accuracy in ). Differential scanning calorimetry (DSC) or melting point analysis ensures crystallinity and purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation of aerosols.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact (Category 2A/2 irritation risks).
- Store in sealed containers away from oxidizers; monitor for hazardous decomposition products (e.g., HF under high heat) .
Advanced Research Questions
Q. How can substituent effects (e.g., ethyl, isopropyl groups) on the pyridine ring influence reaction kinetics and regioselectivity during synthesis?
- Methodological Answer : Steric hindrance from 2,6-bis(1-methylethyl) groups slows nucleophilic attack at the 3-position, requiring prolonged reaction times (e.g., 24 hours for 4j in ). Computational modeling (DFT) can predict electronic effects of the 4-fluoro-2-hydroxyphenyl group on charge distribution. Experimental validation via Hammett plots or kinetic isotope effects (KIE) is recommended .
Q. What strategies resolve discrepancies between calculated and observed HRMS data for this compound?
- Methodological Answer : Discrepancies >2 ppm suggest isotopic interference or adduct formation. Reanalyze samples using ESI-MS in negative-ion mode to reduce sodium adducts. Cross-check with isotopic pattern simulations (e.g., Bruker Compass DataAnalysis) and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .
Q. How can enantiomeric purity of the (aR,4S)-rel configuration be assessed and optimized?
- Methodological Answer : Use chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (ketoreductases) to enhance enantiomeric excess (ee >98%). Monitor ee via circular dichroism (CD) or polarimetry .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound, given its structural similarity to fluorinated pyridine derivatives?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or JAK2) due to fluoropyridine motifs’ affinity for ATP-binding pockets. Use fluorescence polarization (FP) or TR-FRET assays for IC50 determination. Pair with cytotoxicity screening (MTT assay on HEK293 or HepG2 cells) to assess therapeutic indices. Validate target engagement via SPR or CETSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
